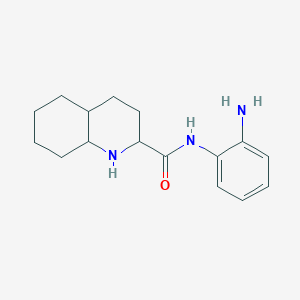![molecular formula C12H14ClNO2S B2390550 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone CAS No. 339097-80-2](/img/structure/B2390550.png)
2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone (2CPSME) is an organic compound that is widely used in scientific research for a variety of purposes. It is a colorless, crystalline solid with a molecular weight of 230.7 g/mol and a melting point of 90-93 °C. 2CPSME is a versatile compound that has been used in a variety of scientific research applications, including synthesis, mechanism of action studies, biochemical and physiological effects, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity Assessment
Compounds similar to "2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone" have been evaluated for their antioxidant capacities. For instance, the ABTS/PP decolorization assay is a prominent method for assessing the antioxidant capacity, highlighting how certain compounds can interact with radicals like ABTS•+. This method elucidates the reaction pathways and the significance of coupling reactions in the evaluation of total antioxidant capacity, indicating a potential area of application for the compound (Ilyasov et al., 2020).
Environmental Toxicology and Endocrine Disruption
Research on compounds with similar structures has also touched upon environmental toxicology, particularly regarding their role as endocrine disruptors in humans and wildlife. For example, DDT and its metabolites have been studied for their endocrine-disrupting effects, suggesting a potential research application for examining the environmental impact and toxicological profile of "2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone" (Burgos-Aceves et al., 2021).
Organic Pollutant Degradation
The compound's potential in environmental applications, such as the degradation or remediation of organic pollutants, has been a subject of interest. Enzymatic approaches using redox mediators have shown efficacy in transforming recalcitrant compounds found in industrial wastewater, indicating a potential area of application for studying the degradation pathways of similar compounds (Husain & Husain, 2007).
Understanding Chemical and Pharmacological Interests
Morpholine and its derivatives, a component of the compound's structure, have been extensively studied for their broad spectrum of pharmacological activities. This highlights the chemical and pharmacological interests in compounds containing morpholine, suggesting a potential research application for "2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone" in designing novel therapeutic agents (Asif & Imran, 2019).
Analytical Methods in Antioxidant Activity Determination
Finally, the determination of antioxidant activity through various analytical methods provides insight into the compound's potential application in analytical chemistry and biochemistry research. Studies focusing on the mechanisms, applicability, and comparative analysis of these methods offer a foundation for exploring the antioxidant properties of "2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone" (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2S/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBNDPILSHJBJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666765 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390467.png)
![3-butyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2390469.png)

![N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B2390472.png)
![2-(Bromomethyl)-1-oxaspiro[4.6]undecane](/img/structure/B2390475.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2390477.png)
![2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2390479.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2390481.png)
![3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2390483.png)
![2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2390486.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390488.png)
![N-(4-methylbenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390489.png)
